An In-depth Technical Guide to the Mechanism of Action of AU-24118
An In-depth Technical Guide to the Mechanism of Action of AU-24118
For Researchers, Scientists, and Drug Development Professionals
Abstract
AU-24118 is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the mammalian switch/sucrose non-fermentable (mSWI/SNF) complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 subunit. By hijacking the cellular ubiquitin-proteasome system, AU-24118 offers a novel therapeutic strategy for cancers reliant on these epigenetic regulators, particularly in the context of prostate cancer. This document provides a comprehensive overview of the mechanism of action of AU-24118, including its molecular interactions, cellular effects, and preclinical efficacy, supported by quantitative data and detailed experimental protocols.
Introduction
The mSWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression by controlling chromatin accessibility. Dysregulation of this complex is implicated in the pathogenesis of numerous cancers. AU-24118 is a heterobifunctional molecule that links the E3 ubiquitin ligase cereblon (CRBN) to the bromodomains of SMARCA2 and SMARCA4, thereby inducing their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation leads to the disruption of oncogenic transcriptional programs and subsequent tumor growth inhibition. Compared to its predecessor, AU-15330, AU-24118 exhibits improved oral bioavailability and enhanced potency.[1]
Mechanism of Action
AU-24118 functions as a molecular bridge, facilitating the formation of a ternary complex between the target proteins (SMARCA2, SMARCA4, and PBRM1) and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target proteins. The resulting polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
The key steps in the mechanism of action of AU-24118 are:
-
Binding to Target Proteins: The "warhead" of AU-24118 binds to the bromodomains of SMARCA2 and SMARCA4.
-
Recruitment of E3 Ligase: The "E3 ligase binder" moiety of AU-24118 recruits the CRBN E3 ubiquitin ligase.
-
Ternary Complex Formation: AU-24118 facilitates the formation of a stable ternary complex between the target protein and CRBN.
-
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome.
This mechanism was confirmed by experiments showing that co-treatment with the CRBN ligand lenalidomide or the proteasome inhibitor carfilzomib impeded the degradation of the target proteins induced by AU-24118.[2] Furthermore, CRISPR-mediated knockout of CRBN in 22Rv1 cells prevented the degradation of SMARCA4, PBRM1, and SMARCA2 by AU-24118.
Quantitative Data
In Vitro Degradation and Cell Viability
AU-24118 demonstrates potent and selective degradation of its target proteins in various cancer cell lines. While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are not explicitly detailed in the primary literature, the available data indicates significant degradation at nanomolar concentrations.
| Cell Line | Treatment Conditions | Observed Effect on Target Proteins | Reference |
| VCaP | 3-30 nM, 4 hours | Comparable degradation of SMARCA4 and PBRM1 | [1] |
| VCaP | 1 µM, 2 hours | Significant downregulation of SMARCA2, SMARCA4, and PBRM1 | [1] |
| AUR-1 | 0.1 µM, 4 hours | Degradation of SMARCA2 and PBRM1 | [1] |
| AUR-2 | 0.1 µM, 4 hours | Degradation of SMARCA2 and PBRM1; no degradation of SMARCA4 | [1] |
Table 1: Summary of In Vitro Degradation of Target Proteins by AU-24118.
The degradation of the target proteins by AU-24118 leads to a reduction in cell viability, particularly in cancer cells addicted to transcription factors.
| Cell Line Type | IC50 (5-day treatment) | Reference |
| Sensitive Cancer Cell Lines | < 100 nM | [2] |
| Resistant Cancer Cell Lines | > 100 nM | [2] |
Table 2: Cell Viability Inhibition by AU-24118.
In Vivo Efficacy
In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, orally administered AU-24118 demonstrated significant tumor regression.
| Animal Model | Treatment Regimen | Observed Effect | Reference |
| CB17 SCID mice with VCaP xenografts | 15 mg/kg AU-24118 (p.o., 3 days/week) | Tumor regression | [1] |
| CB17 SCID mice with VCaP xenografts | 15 mg/kg AU-24118 (p.o., 3 days/week) + 10 mg/kg Enzalutamide (p.o., 5 times/week) | Enhanced tumor regression, with some tumors becoming unpalpable | [1] |
Table 3: In Vivo Efficacy of AU-24118 in a CRPC Model.
Pharmacodynamic studies in the VCaP xenograft model confirmed the downregulation of SMARCA2, SMARCA4, and PBRM1, as well as downstream prostate cancer lineage proteins such as AR, ERG, C-Myc, and PSA after 5 days of treatment with AU-24118.[1] This was accompanied by an increase in apoptosis, as evidenced by increased levels of cleaved PARP.[1]
Experimental Protocols
Western Blot Analysis for Protein Degradation
Objective: To assess the degradation of target proteins following treatment with AU-24118.
Protocol:
-
Cell Culture and Treatment: Plate VCaP cells and allow them to adhere overnight. Treat the cells with the desired concentrations of AU-24118 (e.g., 3-30 nM) or DMSO as a vehicle control for the specified duration (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against SMARCA4, PBRM1, SMARCA2, and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay
Objective: To determine the effect of AU-24118 on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of AU-24118.
-
Incubation: Incubate the plates for 5 days.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of AU-24118 in a preclinical cancer model.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., CB17 SCID) for tumor xenografts.
-
Tumor Implantation: Subcutaneously inject VCaP cells into the flanks of the mice.
-
Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, AU-24118, enzalutamide, combination).
-
Drug Administration: Administer AU-24118 and other treatments according to the specified doses and schedules (e.g., oral gavage).
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At specified time points, euthanize a subset of mice and collect tumor tissue for analysis of target protein degradation and downstream signaling effects by western blotting or immunohistochemistry.
-
Efficacy Endpoint: At the end of the study, euthanize all animals, excise the tumors, and measure their final weight.
Visualizations
Signaling Pathway of AU-24118 Action
